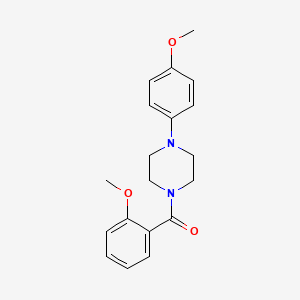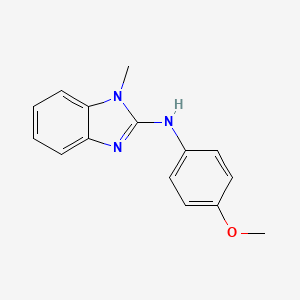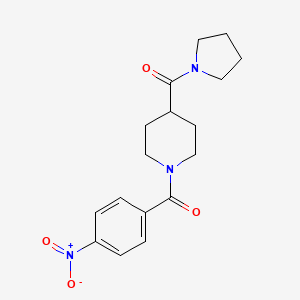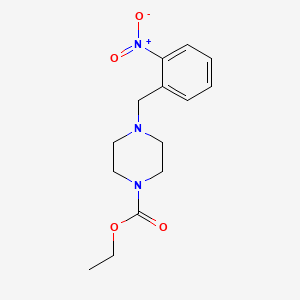![molecular formula C19H21ClN2O2 B5803856 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as CHEP, is a synthetic compound that has been extensively studied for its various applications in scientific research. CHEP is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
科学的研究の応用
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its various applications in scientific research. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
作用機序
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is a potent and selective inhibitor of the PKC family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is involved in the regulation of many signaling pathways, including those involved in cancer cell proliferation and survival. By inhibiting PKC, 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide disrupts these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have potent anti-tumor activity in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is essential for the growth and spread of tumors. In addition, 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases and pain.
実験室実験の利点と制限
One of the advantages of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is its high selectivity for PKC, which makes it a potent and specific inhibitor of this protein family. This selectivity also reduces the risk of off-target effects, which can be a problem with less selective inhibitors. However, 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has some limitations, including its poor solubility in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are many potential future directions for the study of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One area of research could be to investigate the use of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide as a therapeutic agent for the treatment of cancer and other diseases. Another area of research could be to optimize the synthesis of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the mechanism of action of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide and its effects on various signaling pathways. Overall, the study of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has the potential to lead to the development of new and effective therapies for a variety of diseases.
合成法
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide can be synthesized using a multi-step process involving the reaction of 3-chloro-4-ethoxybenzoic acid with 1-pyrrolidinecarboxaldehyde, followed by a series of reactions with various reagents. The final step involves the reaction of the intermediate product with 2-bromo-1-(4-fluorophenyl)ethanone to yield 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. The synthesis of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been optimized to achieve high yields and purity.
特性
IUPAC Name |
3-chloro-4-ethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-10-9-14(13-15(18)20)19(23)21-16-7-3-4-8-17(16)22-11-5-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWLQMQWFHPXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(2-(pyrrolidin-1-yl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)


![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)